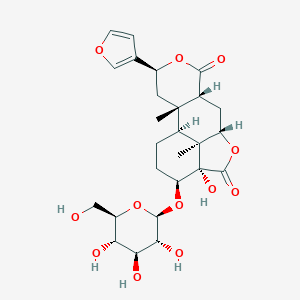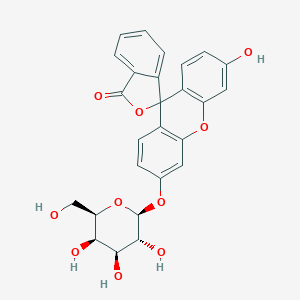
荧光素单-β-d-半乳糖吡喃糖苷
描述
Fluorescein mono-beta-D-galactopyranoside is a synthetic compound that is useful for enzymatic analyses of β-galactosidase where 1st order kinetics are desired .
Chemical Reactions Analysis
Fluorescein mono-beta-D-galactopyranoside is used for enzymatic analyses of β-galactosidase where 1st order kinetics are desired . A related compound, Fluorescein di-beta-D-galactopyranoside (FDG), is known to be hydrolyzed by β-galactosidase to produce a fluorescent dye, fluorescein .Physical And Chemical Properties Analysis
Fluorescein mono-beta-D-galactopyranoside is a solid compound that is soluble in DMSO, ethanol, and water .科学研究应用
Enzymatic Analysis of β-Galactosidase
Fluorescein mono-beta-D-galactopyranoside is primarily used for the enzymatic analysis of β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . This compound serves as a substrate that, upon enzymatic action, releases fluorescein, a highly fluorescent compound, allowing for sensitive detection of enzyme activity.
Detection of Gene Expression
In molecular biology, this compound is utilized to detect gene expression. It’s particularly useful in fluorescence-activated cell sorting (FACS) where it acts as a substrate for β-galactosidase, which is often linked to a gene of interest. The fluorescence signal indicates the presence and activity level of the target gene .
Biomedical Research
Fluorescein mono-beta-D-galactopyranoside is suitable for various biomedical research applications, including epifluorescence and confocal microscopies, and flow cytometry. These techniques are common analytical tools in biology for studying cell and tissue samples .
Disease Association Studies
The abnormal activity of β-galactosidase is associated with several diseases, such as ganglioside deposition disorders and primary ovarian cancer. Fluorescein mono-beta-D-galactopyranoside can be used to study β-galactosidase activity in cells, aiding in the understanding of these diseases .
Cellular Senescence Research
This compound is also instrumental in researching cellular senescence, a state of permanent cell cycle arrest. The activity of β-galactosidase increases in senescent cells, and using fluorescein mono-beta-D-galactopyranoside helps in identifying and studying these cells .
Development of Fluorescent Probes
Advancements in the design of fluorescent probes for β-galactosidase often involve fluorescein mono-beta-D-galactopyranoside. These probes are designed to enhance detection accuracy, minimize background interference, and improve cell permeability for in vivo studies .
作用机制
Target of Action
Fluorescein mono-beta-D-galactopyranoside is primarily targeted towards the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, and is widely used in molecular biology, particularly in the LacZ reporter gene system .
Mode of Action
The compound acts as a substrate for β-galactosidase . Upon interaction with the enzyme, it undergoes enzymatic hydrolysis, which results in the release of fluorescein . This process is characterized by first-order kinetics .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fluorescein mono-beta-D-galactopyranoside is the β-galactosidase enzymatic pathway . The hydrolysis of the compound by β-galactosidase leads to the production of fluorescein, which can be detected due to its fluorescence . This makes the compound particularly useful in assays for β-galactosidase activity .
Result of Action
The hydrolysis of Fluorescein mono-beta-D-galactopyranoside by β-galactosidase results in the production of fluorescein . The fluorescence of this product is proportional to the enzymatic activity, allowing for the quantification of β-galactosidase activity in biological samples .
Action Environment
The action of Fluorescein mono-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of the β-galactosidase enzyme. Additionally, the compound should be stored under desiccating conditions, in the dark, and at -20°C to maintain stability .
安全和危害
The safety data sheet for a related compound, Fluorescein di-beta-D-galactopyranoside (FDG), indicates that it may be harmful if swallowed or in contact with skin . It may also be a respiratory irritant if inhaled . Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting .
属性
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-GBLLEDPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907340 | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mono-beta-d-galactopyranoside | |
CAS RN |
102286-67-9 | |
| Record name | Fluorescein monogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluorescein mono-beta-d-galactopyranoside interact with β-galactosidase, and what are the downstream effects?
A1: Fluorescein mono-beta-d-galactopyranoside acts as a substrate for the enzyme β-galactosidase. [, , ] The enzyme cleaves the β-galactosidic bond in FMG, releasing fluorescein as one of the products. [, , ] This release of fluorescein leads to an increase in fluorescence, which can be readily detected and quantified using fluorescence-based techniques. [, , ] This property makes FMG a valuable tool for studying β-galactosidase activity and kinetics.
Q2: Can you describe an example of how Fluorescein mono-beta-d-galactopyranoside is used in research?
A2: One research application of FMG involves coupling microdialysis sampling with microchip-based capillary electrophoresis for real-time monitoring of enzymatic reactions. [] In this setup, FMG hydrolysis by β-galactosidase was monitored in a continuous flow system. [] The microdialysis probe allowed for continuous sampling of the reaction mixture, while the microchip-based capillary electrophoresis system enabled rapid separation and detection of FMG and its fluorescent product, fluorescein. [] This online monitoring approach provides valuable insights into reaction kinetics and enzyme activity.
Q3: What are the advantages of using microfluidic devices with Fluorescein mono-beta-d-galactopyranoside for enzyme assays?
A3: Microfluidic devices, such as the ones described in the studies, offer significant advantages for performing enzyme assays with FMG. [, ] Firstly, these devices operate with significantly smaller sample volumes (in the nanoliter range), minimizing reagent consumption. [, ] This miniaturization is particularly beneficial when working with precious samples or expensive reagents. Secondly, microfluidic platforms enable faster analysis times compared to traditional techniques. [] This rapid analysis capability is particularly valuable for kinetic studies and high-throughput screening applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



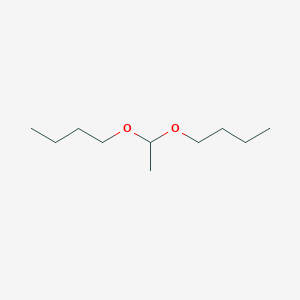


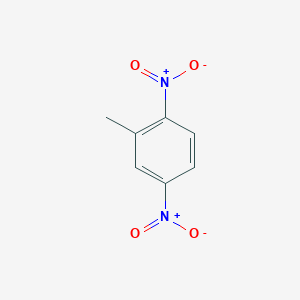

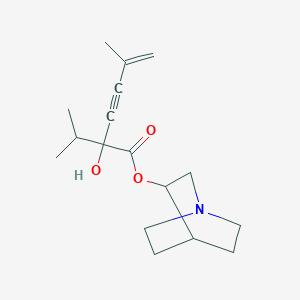


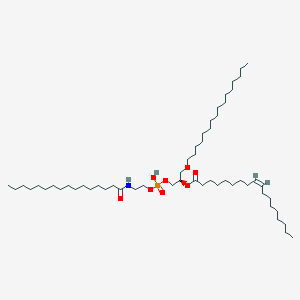
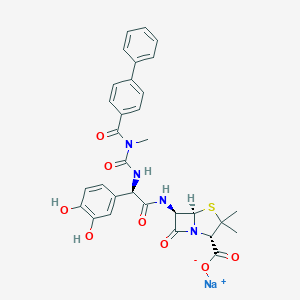
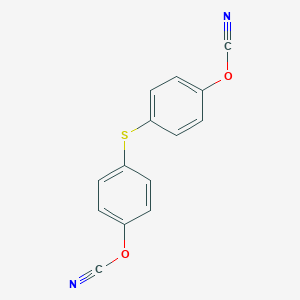
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
